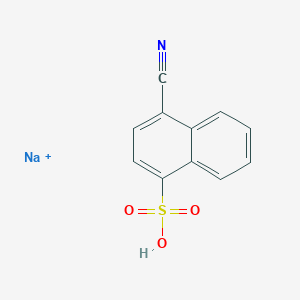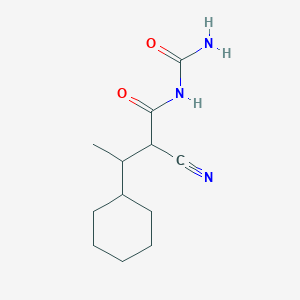
n-Carbamoyl-2-cyano-3-cyclohexylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Carbamoyl-2-cyano-3-cyclohexylbutanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic methods. These methods utilize enzymes to catalyze the reaction, offering advantages such as mild reaction conditions and low environmental impact . The use of deep learning approaches to enhance the enzymatic activity and stability of the enzymes involved in the production process has also been explored .
Analyse Des Réactions Chimiques
Types of Reactions: n-Carbamoyl-2-cyano-3-cyclohexylbutanamide undergoes various chemical reactions, including nucleophilic addition, oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the cyano and carbamoyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Lewis acids, visible-light-mediated catalysts, and transition metal catalysts . These reagents facilitate the formation of carbamoyl radicals, which can then undergo further reactions to form various products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nucleophiles can lead to the formation of amine derivatives, while oxidation reactions can yield carbonyl-containing compounds .
Applications De Recherche Scientifique
n-Carbamoyl-2-cyano-3-cyclohexylbutanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology, it can be used to study enzyme-catalyzed reactions and the effects of different reaction conditions on enzyme activity . In medicine, the compound’s derivatives may have potential therapeutic applications due to their ability to interact with biological targets .
Mécanisme D'action
The mechanism of action of n-Carbamoyl-2-cyano-3-cyclohexylbutanamide involves its interaction with molecular targets through the carbamoyl and cyano groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function . The compound’s effects are mediated through pathways involving the formation of reactive intermediates, such as carbamoyl radicals .
Comparaison Avec Des Composés Similaires
n-Carbamoyl-2-cyano-3-cyclohexylbutanamide can be compared with other carbamoyl derivatives, such as N-carbamoyl imines and α-amino carbonyl compounds . These compounds share similar structural features but differ in their reactivity and applications. For example, N-carbamoyl imines are useful in enantioselective synthesis due to their increased reactivity toward nucleophiles . In contrast, α-amino carbonyl compounds are important in drug design due to their ability to modulate the basicity of alkylamines .
Similar Compounds
- N-carbamoyl imines
- α-amino carbonyl compounds
- N-carbamoyl-alpha amino acids
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
28811-75-8 |
|---|---|
Formule moléculaire |
C12H19N3O2 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
N-carbamoyl-2-cyano-3-cyclohexylbutanamide |
InChI |
InChI=1S/C12H19N3O2/c1-8(9-5-3-2-4-6-9)10(7-13)11(16)15-12(14)17/h8-10H,2-6H2,1H3,(H3,14,15,16,17) |
Clé InChI |
BTOCSVZQLWKORC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1)C(C#N)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


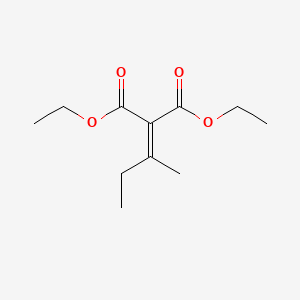
![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)
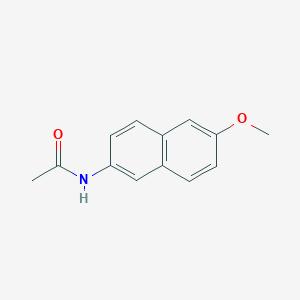

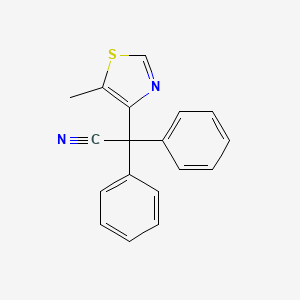
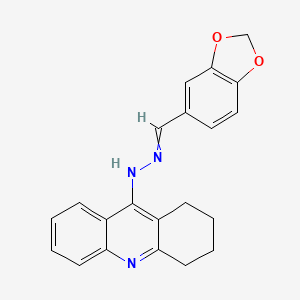
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
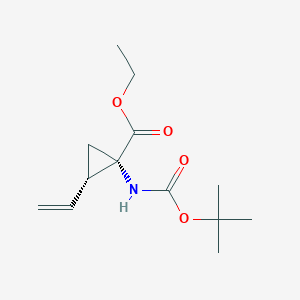
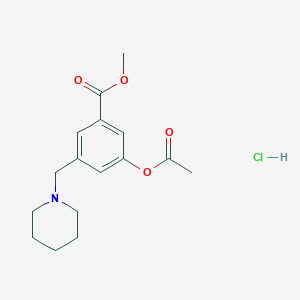
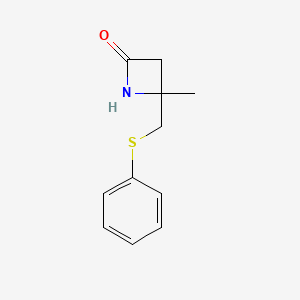
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)

